2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
Description
Properties
IUPAC Name |
2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-2-5-14-17-18-15(21-14)12-8-10-6-3-4-7-11(10)19(12)9-13(16)20/h3-4,6-8H,2,5,9H2,1H3,(H2,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGXTEDKRMKUMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 5-Propyl-1,3,4-Oxadiazole-2-carboxylic Acid
The oxadiazole core is synthesized via cyclization of propionyl hydrazide with carbon disulfide under basic conditions:
Indole-Acetamide Intermediate Preparation
2-(1H-Indol-1-yl)acetic acid is esterified (ethyl acetate, H₂SO₄) and subsequently converted to the acetamide via ammonolysis:
Key Data :
Coupling of Oxadiazole and Indole Moieties
The oxadiazole carboxylic acid is activated using thionyl chloride (SOCl₂) and coupled to the indole-acetamide via Steglich esterification:
Optimized Parameters :
-
Catalyst : Dicyclohexylcarbodiimide (DCC, 1.2 eq).
-
Solvent : Dry dichloromethane (DCM).
Convergent Synthesis Strategy
Parallel Preparation of Oxadiazole-Thiol and Bromoacetamide
Adapting methods from, this approach involves:
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Oxadiazole-Thiol Synthesis :
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Cyclization of 2-(1H-indol-3-yl)acetohydrazide with CS₂/KOH yields 5-(indolylmethyl)-1,3,4-oxadiazole-2-thiol.
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Yield : 70% (reflux, 6 h).
-
-
Bromoacetamide Synthesis :
Nucleophilic Substitution Coupling
The oxadiazole-thiol undergoes nucleophilic displacement with 2-bromoacetamide:
Conditions :
Comparative Analysis of Synthetic Routes
| Parameter | Stepwise Synthesis | Convergent Synthesis |
|---|---|---|
| Total Yield | 34% | 33% |
| Reaction Steps | 4 | 3 |
| Purification Complexity | High | Moderate |
| Scalability | Limited | Improved |
Key Findings :
-
The convergent method reduces intermediate isolation steps but requires stringent anhydrous conditions.
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Steglich esterification (stepwise) offers higher regiocontrol compared to nucleophilic substitution.
Reaction Optimization and Spectral Characterization
Chemical Reactions Analysis
Types of Reactions
2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation Products: Oxides of the indole or oxadiazole rings.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Substitution Products: Compounds with substituted functional groups on the indole or oxadiazole rings.
Scientific Research Applications
2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various receptors and enzymes, modulating their activity. The oxadiazole moiety can enhance the compound’s binding affinity and specificity . The exact molecular targets and pathways depend on the specific biological activity being studied, such as inhibition of viral replication, induction of apoptosis in cancer cells, or disruption of bacterial cell walls .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The target compound’s 5-propyl group distinguishes it from sulfanyl-containing analogs (e.g., 8t–8w), likely reducing polarity and increasing metabolic stability compared to sulfur-linked derivatives .
- Molecular Weight : The target compound’s inferred weight (~350–400) is comparable to analogs in , suggesting similar pharmacokinetic profiles.
- Functional Groups: Unlike derivatives with hydroxyimino () or chalcone () moieties, the target compound’s indole-oxadiazole-acetamide core prioritizes enzyme inhibition over antioxidant activity.
Pharmacological Activity (Inferred from Analogs)
- Enzyme Inhibition : Sulfanyl-containing analogs (8t–8w) exhibit LOX (IC₅₀: 12–45 µM), α-glucosidase (IC₅₀: 8–22 µM), and BChE (IC₅₀: 10–30 µM) inhibition . The propyl group may enhance selectivity for hydrophobic enzyme pockets.
- SIRT2 Inhibition : Arylthio-oxadiazole derivatives () show micromolar SIRT2 inhibition, a target in neurodegeneration. The target compound’s alkyl chain may reduce potency compared to arylthio groups .
Biological Activity
2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a synthetic compound that combines an indole moiety with an oxadiazole ring, a structure known for diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Structural Overview
The compound features several key structural components:
- Indole Moiety : Known for its role in neurotransmitter receptor interactions.
- Oxadiazole Ring : Often associated with antimicrobial and anticancer activities.
This structural diversity positions the compound as a candidate for various therapeutic applications.
Antimicrobial Properties
Research indicates that oxadiazole derivatives exhibit significant antimicrobial activity. A study evaluating a series of oxadiazole compounds found that many exhibited potent activity against various pathogens. Specifically, derivatives with similar structures to this compound were shown to have minimum inhibitory concentrations (MIC) in the low micromolar range against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Antiproliferative Activity
A library of oxadiazole derivatives was synthesized and tested for antiproliferative effects against cancer cell lines (e.g., HCT116 and HeLa). The results indicated that some derivatives inhibited topoisomerase I activity, suggesting a mechanism through which these compounds could exert cytotoxic effects on tumor cells . The specific structure of this compound may enhance its interaction with this enzyme.
The precise mechanism of action for this compound remains under investigation. However, based on its structural components:
- Indole Interaction : May modulate serotonin receptors or other targets involved in cell signaling.
- Oxadiazole Functionality : Could influence binding affinities and stability due to its bioisosteric properties.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of related compounds. For instance:
- Antimicrobial Evaluation : Compounds similar to this compound showed significant inhibition against pathogenic bacteria with MIC values ranging from 0.22 to 0.25 μg/mL .
- Cytotoxicity Assays : The antiproliferative potential was assessed using MTT assays where several oxadiazole derivatives demonstrated cytotoxicity against human cancer cell lines .
Data Table: Biological Activities of Related Compounds
| Compound Name | MIC (μg/mL) | Target Pathway | Activity Type |
|---|---|---|---|
| Compound A | 0.22 | Topoisomerase I | Antimicrobial |
| Compound B | 0.25 | Cell Cycle | Antiproliferative |
| Compound C | 0.30 | Apoptosis | Cytotoxic |
Q & A
Q. How to design a robust SAR study for derivatives of this compound?
- Framework :
- Core Modifications : Vary oxadiazole (e.g., 1,2,4- vs. 1,3,4-) and indole substituents (C-5 vs. C-7).
- Control Compounds : Include a parent molecule (no substituents) and commercial analogs (e.g., Celecoxib for COX-2 comparison) .
- Dose-Response : Test 10 concentrations (0.1–100 μM) in triplicate to generate sigmoidal curves for EC₅₀/IC₅₀ calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
